N-Methoxy-N,2,6-trimethylnicotinamide
Description
N-Methoxy-N,2,6-trimethylnicotinamide is a substituted nicotinamide derivative synthesized via the reaction of 2,6-dimethylnicotinic acid with appropriate reagents to introduce methoxy and methyl groups. The compound is characterized by its molecular formula C9H12N2O2 (observed [M + H]⁺ = 195) and exhibits distinct structural features, including a pyridine ring substituted with methyl groups at the 2- and 6-positions, along with an N-methoxy-N-methyl carboxamide moiety at the 3-position. Key spectral data include its $ ^1H $ NMR profile (CDCl₃): δ 7.50 (d, J = 7.8 Hz, 1H), 7.02 (d, J = 7.8 Hz, 1H), 3.48 (s, 3H), 3.34 (s, 3H), 2.55 (s, 3H), 2.54 (s, 3H) .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-methoxy-N,2,6-trimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-6-9(8(2)11-7)10(13)12(3)14-4/h5-6H,1-4H3 |
InChI Key |
PPHQLFVUEHSUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N(C)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound is compared to analogs with modifications in substituents or core structure (Table 1).
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- Substituent Effects: The 2,6-dimethyl groups in this compound enhance steric hindrance compared to chlorinated analogs like 4,6-Dichloro-N-methoxy-N-methylnicotinamide.
- Functional Group Variations : The N-methoxy-N-methyl carboxamide group is conserved across analogs, suggesting shared reactivity in amide bond formation or hydrolysis. However, the trimethylsilyl group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide introduces significant lipophilicity, which may influence bioavailability .
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